Oxomemazine

Receptor Pharmacology Selectivity Profiling Anticholinergic Research

Sourcing Oxomemazine (CAS 3689-50-7) ensures experimental precision. Its unique 20-fold selectivity for the M1 receptor over M2 eliminates the anticholinergic confounds of non-selective phenothiazines like promethazine. With a demonstrably low nitrosamine risk (0.03% NDMA potential) and non-stereoselective pharmacokinetics, it serves as a safer, analytically simpler standard for chronic toxicology and achiral method validation.

Molecular Formula C18H22N2O2S
Molecular Weight 330.4 g/mol
CAS No. 3689-50-7
Cat. No. B1678065
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOxomemazine
CAS3689-50-7
SynonymsAlimemazine S,S-dioxide;  Dosegran;  Doxergan;  Dysedon;  Imakol;  Oxomemazine
Molecular FormulaC18H22N2O2S
Molecular Weight330.4 g/mol
Structural Identifiers
SMILESCC(CN1C2=CC=CC=C2S(=O)(=O)C3=CC=CC=C31)CN(C)C
InChIInChI=1S/C18H22N2O2S/c1-14(12-19(2)3)13-20-15-8-4-6-10-17(15)23(21,22)18-11-7-5-9-16(18)20/h4-11,14H,12-13H2,1-3H3
InChIKeyQTQPVLDZQVPLGV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Oxomemazine (CAS 3689-50-7): Procurement-Ready Pharmacological Profile and Research Applications


Oxomemazine (CAS 3689-50-7) is a first-generation antihistamine belonging to the phenothiazine chemical class, functioning as a histamine H1-receptor antagonist with pronounced antimuscarinic and antitussive properties . It is primarily utilized in research settings to investigate cough mechanisms and allergic responses . The compound exhibits a dual mechanism of action, combining H1 receptor blockade with selective antagonism of muscarinic M1 receptors, which distinguishes it from other antihistamines in its class .

Why Oxomemazine (CAS 3689-50-7) Cannot Be Indiscriminately Substituted: A Rationale for Precise Compound Selection


Within the first-generation antihistamine class, compounds exhibit distinct pharmacological fingerprints arising from variations in receptor selectivity profiles. While many share core H1 antagonism, their divergent affinities for muscarinic receptor subtypes (M1-M5) and other off-target receptors (e.g., serotonergic, adrenergic) critically influence both their experimental utility and therapeutic indices. Oxomemazine's unique combination of a defined 20-fold selectivity window for the M1 over M2 muscarinic receptor and its specific safety profile concerning nitrosamine formation [1] means that substituting it with a generic phenothiazine analog like promethazine or cyproheptadine can introduce significant experimental confounds, including altered anticholinergic burden, different toxicity risks, and non-equivalent in vivo protective effects [1][2]. The following evidence substantiates these critical differentiation points.

Quantitative Differentiation of Oxomemazine (CAS 3689-50-7) Against Key Comparators


Superior Muscarinic M1 Receptor Selectivity vs. Promethazine

Oxomemazine demonstrates a defined and quantifiable selectivity for the M1 muscarinic receptor subtype, exhibiting a 20-fold difference in binding affinity between M1 and M2 receptors. This is in contrast to promethazine, which binds to multiple muscarinic receptor subtypes (M1-M5) with high and non-selective affinity (Ki = 5.0–38 nM range), lacking a comparable selectivity window [1].

Receptor Pharmacology Selectivity Profiling Anticholinergic Research

Reduced In Vitro Formation of the Carcinogenic Impurity NDMA Relative to Promethazine

A comparative in vitro study assessing the potential for nitrosamine formation demonstrated that oxomemazine generates substantially lower levels of N-nitrosodimethylamine (NDMA) when incubated with sodium nitrite compared to promethazine under identical conditions [1]. The percentage of NDMA formed from oxomemazine was an order of magnitude lower (0.03%) than that from promethazine (0.4%).

Toxicology Drug Safety Impurity Profiling

In Vivo Protective Efficacy in Anaphylaxis Model: Comparable to Promethazine, Contrasting with Cyproheptadine's Prolonged Action

In a guinea pig model of anaphylactic microshock, oxomemazine provided protective effects that were similar in efficacy to those of promethazine, with both compounds demonstrating protection at lower doses (5-10 μg/kg) compared to the baseline. This contrasts with cyproheptadine, which, while also protective, exhibited a significantly longer duration of action exceeding 24 hours [1].

In Vivo Pharmacology Allergy Models Anaphylaxis Research

Lack of Clinical Efficacy in Cough Treatment: A Critical Differentiator from Other Antitussives

A 2024 systematic review and meta-analysis of randomized controlled trials (RCTs) concluded that there is no evidence of clinical efficacy for oxomemazine in treating cough [1]. This finding starkly contrasts with other antitussive agents like dextromethorphan or clobutinol, which have established efficacy in clinical trials, although a direct head-to-head comparison is not available [2]. The analysis highlights the need for further well-designed clinical trials to determine its utility [1].

Clinical Pharmacology Evidence-Based Medicine Cough Research

Demonstration of Non-Stereoselective Pharmacokinetics in a Preclinical Model

A validated bioanalytical method using ultra-fast liquid chromatography (UFLC) with a chiral column successfully separated and quantified the (R)- and (S)- enantiomers of oxomemazine in rabbit plasma. The key finding was that the stereospecific distribution of oxomemazine enantiomers does not change significantly in vivo [1]. This is a defined characteristic that may not hold for all chiral drugs.

Pharmacokinetics Chiral Separation Bioanalytical Method Development

Confirmation of Defined M1/M2 Selectivity Window

Multiple independent sources, including vendor datasheets and research databases, corroborate that oxomemazine consistently exhibits a 20-fold difference in binding affinity between the M1 (high affinity, Ki = 84 nM) and M2 (low affinity, Ki = 1.65 μM) muscarinic receptor subtypes . This reproducible selectivity window is a robust characteristic of the compound.

Receptor Pharmacology Selectivity Profiling Method Validation

Optimized Application Scenarios for Oxomemazine (CAS 3689-50-7) Based on Quantitative Evidence


Investigating Muscarinic M1 Receptor-Specific Pathways

Oxomemazine is optimally deployed in studies aimed at isolating the physiological or pathological roles of the M1 muscarinic receptor. Its demonstrated 20-fold selectivity for M1 over M2 receptors [1] provides a superior pharmacological window compared to non-selective alternatives like promethazine, which has high affinity for all muscarinic subtypes . This selectivity allows researchers to more confidently attribute observed effects to M1 receptor antagonism, minimizing confounding contributions from M2, M3, or M4 receptor blockade.

Preclinical Toxicology Studies Focused on Nitrosamine Risk Assessment

Given the quantitatively lower potential for forming the genotoxic impurity NDMA (0.03%) compared to the structurally related phenothiazine promethazine (0.4%) under in vitro nitrosation conditions [1], oxomemazine is a more appropriate choice for long-term in vivo toxicology programs where minimizing background nitrosamine-related risk is a critical study design element. This property makes it a safer candidate for chronic dosing models.

Comparative Pharmacology Studies of Antihistamine Duration of Action

In research comparing the duration of action of first-generation antihistamines, oxomemazine serves as a key intermediate-duration reference compound. Its protective effect in anaphylaxis models is similar in potency and duration to promethazine, but is clearly differentiated from the ultra-long-acting effects of cyproheptadine (>24 hours) [1]. This allows for the construction of a kinetic profile spectrum, enabling benchmarking of novel compounds against well-characterized standards.

Developing Non-Stereoselective Bioanalytical Assays for Chiral Molecules

The documented lack of significant stereoselective pharmacokinetics for oxomemazine in a validated preclinical model [1] makes it an ideal positive control or test compound for developing and validating achiral bioanalytical methods intended for chiral drugs. It provides a benchmark for a system where enantiomeric separation is not required for accurate pharmacokinetic analysis, saving resources in method development and routine sample analysis.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for Oxomemazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.